Product packaging for Bcip4A(Cat. No.:CAS No. 148778-60-3)

Bcip4A

Cat. No.: B134124
CAS No.: 148778-60-3
M. Wt: 815.6 g/mol
InChI Key: FUAAYYAFMCNVGN-YVLZZHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction Bcip4A is a [state of matter, e.g., solid, solution] reagent provided for laboratory research purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use in humans . RUO products are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) devices, meaning their performance characteristics for clinical diagnosis have not been established or validated by regulatory authorities . Applications and Research Value this compound is utilized in [describe the main field, e.g., molecular biology, chemical synthesis, or material science]. Its core research value lies in its ability to [explain its specific function, e.g., act as a substrate, catalyst, or inhibitor] in experimental models. Researchers employ this compound in studies focused on [mention potential areas, e.g., enzyme kinetics, signal transduction pathways, or nanostructure development]. Mechanism of Action The reagent functions by [detail the biochemical or chemical mechanism, e.g., selectively binding to a target protein, undergoing a specific catalytic reaction, or participating in a self-assembly process]. This action results in [describe the observable or measurable research outcome, e.g., a colorimetric change, formation of a new compound, or modulation of a cellular process]. Handling and Compliance Researchers are responsible for ensuring that their use of this compound complies with all applicable laws and regulations governing RUO products. This product must not be re-labeled, processed, or otherwise used as an IVD medical device . Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20BrClN6O16P4 B134124 Bcip4A CAS No. 148778-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148778-60-3

Molecular Formula

C18H20BrClN6O16P4

Molecular Weight

815.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(5-bromo-4-chloro-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H20BrClN6O16P4/c19-7-1-2-8-11(12(7)20)9(3-22-8)39-44(31,32)41-46(35,36)42-45(33,34)40-43(29,30)37-4-10-14(27)15(28)18(38-10)26-6-25-13-16(21)23-5-24-17(13)26/h1-3,5-6,10,14-15,18,22,27-28H,4H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,21,23,24)/t10-,14-,15-,18-/m1/s1

InChI Key

FUAAYYAFMCNVGN-YVLZZHOMSA-N

SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br

Synonyms

5-bromo-4-chloro-3-indolyltetraphospho-5'-adenosine
BCIp4A

Origin of Product

United States

Synthetic Pathways and Structural Modifications of Bcip4a and Its Analogs

Chemical Synthesis Methodologies for BCIp4A

The primary method for synthesizing this compound involves the coupling of Adenosine (B11128) Triphosphate (ATP) with 5-bromo-4-chloro-3-indolyl phosphate (B84403). This condensation reaction is typically facilitated by a water-soluble carbodiimide (B86325) ctdbase.orgctdbase.org.

General Synthesis Scheme for Dinucleoside Polyphosphates: Dinucleoside polyphosphates, including analogs like this compound, are conventionally synthesized through methods largely based on P(V) chemistry. These approaches involve the activation of a 5′-nucleotide (e.g., nucleoside 5′-mono-, 5′-di-, or 5′-triphosphate) which then reacts with a second non-activated 5′-nucleotide or inorganic pyrophosphate to form dinucleotides with varying numbers of bridging phosphate groups nih.gov.

Key reagents employed in these condensation reactions include carbonyl diimidazole (CDI) and water-soluble carbodiimides. While many syntheses have historically focused on symmetrical dinucleoside polyphosphates, these condensation methods are adaptable for the preparation of asymmetrical species containing two different nucleosides, such as this compound. Another methodology involves the reaction of nucleoside 5′-monophosphates-N-methylimidazolium as donors with nucleoside 5′-mono-, -di-, or -triphosphate acceptors to yield dinucleoside di-, tri-, and tetraphosphates.

The specific reaction for this compound can be summarized as: ATP + 5-bromo-4-chloro-3-indolyl phosphate this compound ctdbase.orgctdbase.org

Derivatization Strategies for Modified Dinucleoside Polyphosphate Analogs

Chemical derivatization plays a crucial role in developing modified dinucleoside polyphosphate analogs with enhanced properties, such as improved metabolic stability or altered receptor selectivity. These modifications often involve introducing specific chemical groups into the polyphosphate chain or the nucleoside moieties.

One significant derivatization strategy involves the incorporation of boranophosphate isosteres into the polyphosphate backbone. These modifications can significantly improve the metabolic stability of the analogs, making them more resistant to enzymatic hydrolysis. For instance, boranophosphate bioisosteres at the Pα or Pβ positions have been shown to increase resistance to hydrolysis by human ectonucleotide pyrophosphatase/phosphodiesterase 1 (e-NPP1) by over 20-fold compared to compounds lacking the borane (B79455) moiety. Analogs with borane at Pα generally exhibit greater enzymatic stability than those with borane at Pβ.

Another approach involves the synthesis of methylene-bridged analogs, which can also influence their stability and interactions with enzymes or receptors. These structural modifications are essential for understanding the mechanisms of enzymes involved in the synthesis and degradation of dinucleoside polyphosphates and for developing potential drug candidates nih.gov.

The table below illustrates typical NMR characterization data for synthetic dinucleoside polyphosphate analogs, demonstrating the type of detailed research findings obtained from derivatization strategies.

Analog Type (NpnN)31P NMR Chemical Shifts (δ, ppm)
Np4N (Analogue 8)19.49 (d, Pα), 12.60 (dd, Pβ), -8.40 (d, Pγ), -18.51 (dd, Pδ)
Symmetrical Np4N (Analogue 9)10.35 (d, Pβ), -7.97 (d, Pα)
Np3N (Analogue 10)17.13 (d, Pα), 9.45 (dd, Pβ), -9.93 (d, Pγ)

Note: The data presented in this table are for general dinucleoside polyphosphate analogs and not this compound specifically, but illustrate the type of detailed research findings obtained from structural characterization of such compounds.

Methodologies for Purification and Characterization of this compound Synthesized Compounds

After chemical synthesis, the purification and characterization of this compound and its analogs are critical steps to ensure their purity, identity, and structural integrity.

Purification Methodologies: High-performance liquid chromatography (HPLC) is a widely used and highly effective method for the purification of synthetic dinucleoside polyphosphate analogs. This often involves using semipreparative reverse-phase columns with specific solvent systems and gradients to achieve separation based on hydrophobicity. Following chromatographic purification, counterions may be exchanged, for example, by passing the purified compound through a Sephadex-CM C-25 (Na+ form) column to obtain the desired salt form.

General purification techniques applicable to chemical compounds, including nucleotides and their analogs, also encompass:

Chromatography: Various forms such as ion-exchange chromatography (e.g., DEAE-cellulose), gel exclusion (size-exclusion) chromatography (e.g., Sephadex G-100), and affinity chromatography are employed to separate compounds based on charge, size, or specific binding properties.

Precipitation: Techniques like ammonium (B1175870) sulfate (B86663) precipitation can be used for initial fractionation, especially if the compound is associated with proteins, though for pure synthetic compounds, this is less common.

Dialysis and Concentration: These methods are used to remove salts and concentrate the purified product.

Characterization Methodologies: Comprehensive characterization of synthesized this compound and its analogs is essential to confirm their chemical structure and purity. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H NMR) and phosphorus (31P NMR) spectrometry are routinely used. 31P NMR is particularly informative for characterizing the phosphate backbone, revealing the number of phosphate groups and their connectivity. 1H NMR provides details about the nucleoside and other organic moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and confirming the elemental composition of the synthesized compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to confirm the presence of chromophoric groups, such as the adenosine and indolyl moieties, and to assess concentration.

Thin-Layer Chromatography (TLC): Often used for monitoring reaction progress and assessing the purity of fractions during purification.

These rigorous purification and characterization steps ensure that the synthesized this compound and its analogs are of high quality for subsequent biochemical and biological studies.

Enzymatic Interactions and Catalytic Mechanisms of Bcip4a

BCIp4A as a Substrate for Ap4A Catabolic Enzymes

Ap4A catabolic enzymes are responsible for breaking down Ap4A, a ubiquitous dinucleoside polyphosphate implicated in various cellular processes. wikipedia.org this compound acts as a substrate for these enzymes, enabling their study through chromogenic assays. nih.gov

Ap4A phosphorylase I, particularly from Saccharomyces cerevisiae, has been extensively studied using this compound as a chromogenic substrate. This enzyme is encoded by the APA1 gene in S. cerevisiae. nih.gov this compound has proven effective in staining for Ap4A phosphorylase I activity in polyacrylamide gels under non-denaturing conditions. nih.govsuvidhinathlab.com This chromogenic property also led to the development of a yeast colony assay, allowing for the in situ detection of Ap4A phosphorylase I activity. nih.govsuvidhinathlab.com

Research findings indicate a complex relationship between APA1 gene expression and intracellular Ap4A levels. While enhanced expression of APA1 via multicopy or centromeric plasmids resulted in significant increases in Ap4A phosphorylase activity (10-fold and 90-fold, respectively, in vitro), the intracellular concentration of Ap4A paradoxically also increased (2-fold and 15-fold, respectively). nih.gov This suggests that the metabolic consequences of altered gene expression can be more intricate than solely indicated by enzymatic activity assays. nih.gov

Table 1: Effect of APA1 Gene Expression on Ap4A Phosphorylase I Activity and Intracellular Ap4A in Saccharomyces cerevisiae nih.gov

Plasmid TypeAp4A Phosphorylase Activity (Fold Increase in vitro)Intracellular Ap4A Concentration (Fold Increase)
Multicopy Plasmid102
Centromeric Plasmid9015

The fission yeast Schizosaccharomyces pombe possesses an enzyme that catalyzes the asymmetric hydrolysis of Ap4A. nih.govnih.gov This Ap4A asymmetric hydrolase (EC 3.6.1.17) specifically cleaves Ap4A into adenosine (B11128) monophosphate (AMP) and adenosine triphosphate (ATP). nih.govnih.gov Partial purification of this enzyme from S. pombe has revealed its kinetic properties, with a Michaelis constant (Km) for Ap4A ranging from 22 to 36 µM. nih.govnih.gov A divalent metal cation is required for its activity. nih.gov While this compound is recognized as a chromogenic substrate for Ap4A catabolic enzymes generally nih.gov, and the S. pombe Ap4A asymmetric hydrolase falls into this category, specific kinetic data detailing this compound as a substrate for this particular enzyme from S. pombe were not explicitly found in the provided search results. Nonetheless, its utility as an Ap4A analog suggests its potential application in assays for this enzyme.

Table 2: Kinetic Parameter of Schizosaccharomyces pombe Ap4A Asymmetric Hydrolase nih.gov

SubstrateKm Value (µM)Products
Ap4A22-36AMP and ATP

Beyond Ap4A phosphorylase I and Ap4A asymmetric hydrolase, this compound's nature as an Ap4A analog suggests its potential engagement with other dinucleoside polyphosphate hydrolases. These enzymes collectively contribute to the degradation of various dinucleoside polyphosphates, which include compounds like Ap3A, Ap5A, Ap6A, and Gp4G. wikipedia.org The Nudix hydrolase superfamily, for instance, encompasses a broad range of enzymes that hydrolyze organic pyrophosphates, including dinucleoside polyphosphates, with varying degrees of substrate specificity. nih.gov Given this compound's design as a chromogenic probe for Ap4A catabolism, it could serve as a valuable tool for investigating the activity of these broader classes of dinucleoside polyphosphate hydrolases, particularly those that exhibit activity towards Ap4A or similar polyphosphate structures.

Alkaline Phosphatase-Coupled Reactions Utilizing this compound

A key aspect of this compound's application is its use in alkaline phosphatase-coupled reactions. nih.gov Alkaline phosphatase (AP) is an enzyme that catalyzes the hydrolysis of phosphate (B84403) monoesters, removing 5'-phosphate groups from various molecules, including DNA and RNA. nih.gov In the context of this compound, after an Ap4A catabolic enzyme acts on this compound, it releases a phosphate-containing product that can then be dephosphorylated by alkaline phosphatase. nih.govwikipedia.org This dephosphorylation step is crucial for the chromogenic detection. BCIP, the 5-bromo-4-chloro-3-indolyl phosphate component of this compound, is itself a well-known chromogenic substrate for alkaline phosphatase, producing a distinct color upon dephosphorylation. wikipedia.orgontosight.ai This coupled reaction system allows for the sensitive and visual detection of the initial Ap4A catabolic enzyme activity. nih.govwikipedia.org

Mechanistic Insights into Enzymatic Dephosphorylation and Chromogenic Product Formation

The chromogenic property of this compound relies on the enzymatic dephosphorylation of its 5-bromo-4-chloro-3-indolyl phosphate (BCIP) moiety. When this compound is acted upon by an Ap4A catabolic enzyme, it releases a product that contains the BCIP structure. Subsequently, alkaline phosphatase catalyzes the hydrolysis of the phosphate group from BCIP. wikipedia.orgontosight.ai This dephosphorylation reaction involves the hydrolysis of the ester bond between the terminal 5' nucleoside and the phosphate group. nih.gov The removal of the phosphate group from BCIP yields 5-bromo-4-chloro-3-indoxyl. wikipedia.org This intermediate is colorless, but it spontaneously oxidizes upon exposure to atmospheric oxygen to form an insoluble blue dye, 5,5′-dibromo-4,4′-dichloro-indigo. wikipedia.org In many applications, an additional oxidant, such as Nitro Blue Tetrazolium (NBT), is included. NBT can oxidize the 5-bromo-4-chloro-3-indoxyl, leading to the formation of an insoluble dark blue diformazan precipitate, which enhances the signal and provides a more robust colorimetric detection. wikipedia.orgwikipedia.org This two-step process—enzymatic cleavage followed by chromogenic product formation—underpins this compound's utility as a sensitive indicator of Ap4A catabolic enzyme activity.

Molecular and Cellular Research Applications of Bcip4a

Detection of Enzymatic Activity in Biochemical Assays

BCIp4A serves as a valuable tool in biochemical assays for the detection of enzymes that catabolize Ap4A. nih.gov It is a chromogenic substrate for three distinct types of Ap4A catabolic enzymes when used in conjunction with alkaline phosphatase in coupled reactions. nih.gov The enzymatic cleavage of this compound ultimately leads to the production of an insoluble indigo-blue chromophore, providing a visual marker for enzyme activity.

One of the key applications of this compound is in the activity staining of enzymes separated by polyacrylamide gel electrophoresis (PAGE) under non-denaturing conditions. nih.gov This technique allows for the specific visualization of enzymatic activity directly within the gel matrix.

In a model application, Ap4A phosphorylase I from Saccharomyces cerevisiae was successfully identified in polyacrylamide gels using this compound. nih.gov Following electrophoresis, the gel is incubated with this compound and alkaline phosphatase. In the presence of active Ap4A phosphorylase, this compound is hydrolyzed, initiating a reaction cascade that results in the formation of a distinct, insoluble purple dye at the location of the enzyme. nih.govbio-rad.comseracare.com This allows for the precise localization and identification of the active enzyme band within the gel.

Table 1: Staining for Ap4A Phosphorylase I Activity in Polyacrylamide Gels

StepDescriptionPurpose
1. ElectrophoresisSeparation of proteins in a sample under non-denaturing conditions.To resolve individual enzymes based on their physical properties.
2. IncubationThe gel is soaked in a solution containing this compound and alkaline phosphatase.To provide the necessary substrates for the enzymatic reaction.
3. Enzymatic ReactionActive Ap4A phosphorylase I cleaves this compound.To initiate the chromogenic detection process.
4. Color DevelopmentThe product of this compound cleavage is acted upon by alkaline phosphatase, leading to the formation of an insoluble indigo (B80030) precipitate.To visualize the location of the active enzyme as a colored band.

This compound is also instrumental in the development of in situ colony assays, particularly for screening yeast colonies for specific enzymatic activities. nih.gov This method is highly effective for identifying and isolating yeast cells that express active Ap4A phosphorylase I.

The assay involves growing yeast colonies on a solid medium and then exposing them to this compound. Yeast colonies that have been transformed with a multicopy plasmid containing the APA1 gene, which encodes for Ap4A phosphorylase I, will exhibit a color change. nih.gov The expressed enzyme within the colonies cleaves the this compound substrate, leading to the formation of the characteristic indigo precipitate. This chromogenic signal allows for the direct and rapid identification of colonies with high Ap4A phosphorylase activity. nih.gov This application of this compound is particularly useful for screening genomic or cDNA libraries to find genes that encode for enzymes involved in Ap4A catabolism. nih.gov

Table 2: Yeast Colony Assay for Ap4A Phosphorylase I Activity

ComponentRoleExpected Outcome
Yeast ColoniesExpressing Ap4A phosphorylase I from the APA1 gene.Catalyze the breakdown of this compound.
This compoundChromogenic substrate.Is cleaved by the active enzyme.
Alkaline PhosphataseCoupled enzyme.Facilitates the final color-producing step.
Indigo PrecipitateInsoluble colored product.Accumulates in and around the yeast colonies, indicating positive enzymatic activity.

Applications in Molecular Biology Techniques

While indolyl-based substrates are common in various molecular biology techniques, specific applications of this compound in the following areas are not extensively documented in the scientific literature. The information below pertains to the general use of related compounds, and direct evidence for the use of this compound is limited.

In gene expression studies, reporter genes are often used to measure the activity of a promoter or to track the expression of a gene of interest. While chromogenic substrates are frequently used to detect the activity of reporter enzymes like β-galactosidase (using X-gal) or alkaline phosphatase (using BCIP), the specific use of this compound as a direct substrate for a commonly used reporter enzyme is not well-established.

Western blotting is a widely used technique to detect specific proteins in a sample. nih.govbio-rad.com This method often employs enzyme-conjugated secondary antibodies, with alkaline phosphatase being a common choice. bio-rad.comseracare.com The substrate 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), in conjunction with nitro blue tetrazolium (NBT), is frequently used for the colorimetric detection of alkaline phosphatase activity, resulting in a purple precipitate on the membrane where the target protein is located. bio-rad.comseracare.comsigmaaldrich.com Although this compound shares a similar indolyl core structure with BCIP, its primary application is as a substrate for Ap4A catabolizing enzymes, and its use as a detection reagent in standard Western blotting protocols is not documented.

Immunohistochemistry (IHC) is a technique used to visualize the distribution and localization of specific antigens or proteins within tissue sections. Similar to Western blotting, IHC often utilizes enzyme-conjugated antibodies and chromogenic substrates to generate a colored signal at the site of the antigen. The BCIP/NBT substrate system is also a versatile tool in IHC for the detection of alkaline phosphatase-labeled probes. sigmaaldrich.com However, there is no evidence to suggest that this compound is used as a substrate in immunohistochemistry for the localization of cellular components.

Facilitation of Genomic and cDNA Library Screening for Enzyme-Encoding Genes

The chromogenic substrate analog, 5-bromo-4-chloro-3-indolyl tetraphospho-5'-adenosine (this compound), serves as a valuable tool in molecular biology for the identification of genes encoding specific enzymes from genomic or cDNA libraries. Its primary application lies in screening these extensive libraries for clones that express active enzymes capable of metabolizing diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A), a molecule involved in various cellular processes.

This compound was synthesized as an analog of Ap4A. nih.gov Its utility stems from its ability to produce a distinct colorimetric signal upon enzymatic cleavage. When a gene encoding an Ap4A catabolic enzyme is expressed by a host organism (e.g., yeast or bacteria) containing a library plasmid, the enzyme is synthesized. This enzyme then acts on the this compound substrate present in the screening medium. The enzymatic reaction cleaves the indolyl moiety, which, in a subsequent alkaline phosphatase-coupled reaction, results in the production of a blue precipitate. nih.gov This localized color change allows for the straightforward visual identification of colonies that harbor the gene of interest.

This method has been demonstrated to be effective for detecting several types of Ap4A catabolic enzymes. nih.gov Research has successfully utilized this compound to screen for and identify genes encoding enzymes such as Ap4A phosphorylase I from Saccharomyces cerevisiae. nih.gov A yeast colony assay was specifically developed where yeast cells transformed with a multicopy plasmid containing the APA1 gene (encoding Ap4A phosphorylase I) could be identified by their blue coloration when grown on a medium containing this compound. nih.gov This approach provides a direct and efficient means to sift through thousands of clones to find the specific enzyme-encoding genes.

The application of this compound offers a significant advantage over traditional enzyme assays by enabling high-throughput screening directly on solid media, thereby facilitating the discovery of novel enzymes from a wide range of organisms. nih.gov

Target Enzyme ClassModel Enzyme ScreenedOrganismLibrary TypeScreening Principle
Ap4A Catabolic EnzymesAp4A phosphorylase ISaccharomyces cerevisiaecDNA / GenomicIn situ colorimetric colony assay
Ap4A Catabolic EnzymesAsymmetrical bis(5'-nucleosyl)tetraphosphataseNot specified in studycDNA / GenomicChromogenic substrate cleavage
Ap4A Catabolic EnzymesAcid Anhydride HydrolasesNot specified in studycDNA / GenomicChromogenic substrate cleavage

Structure Activity Relationship Sar Studies of Bcip4a Analogs

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

The indole ring is a ubiquitous heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds zhanggroup.orgfishersci.noimpactfactor.orgnih.gov. In BCIp4A, the indole moiety is specifically substituted with bromo at position 5 and chloro at position 4 wikipedia.org. These halogen substituents are known to influence the chromogenic or fluorometric detection properties of the dephosphorylated product of this compound wikipedia.orgontosight.ai.

General SAR principles for indole derivatives indicate that the type, position, and electronic nature of substituents on the indole ring significantly impact biological activity zhanggroup.orgimpactfactor.org. For instance, the C-3 position of the indole ring is highly reactive towards electrophilic substitution and is a common site for biologically active substitutions zhanggroup.orgimpactfactor.org. Modifications at other positions, such as C-5, can also affect enzyme acceptance and activity, as observed in studies with indole prenyltransferases where fluoro or methyl groups at C-5 influenced conversion yields uni.lunih.gov. While direct quantitative data on how specific modifications to the bromo and chloro substituents on this compound's indole ring affect its enzymatic turnover by Ap4A catabolic enzymes are not extensively detailed, it can be inferred that changes would alter the electronic properties and steric hindrance, thereby influencing enzyme binding and subsequent chromogenic output.

The following table illustrates general trends observed with indole ring substitutions in various bioactive compounds, which may provide insights into potential effects on this compound:

Indole Ring PositionType of SubstitutionObserved Effect on Biological Activity (General)Reference
C-3VariousOften crucial for anticancer and kinase inhibitor activity; high reactivity zhanggroup.orgimpactfactor.org zhanggroup.orgimpactfactor.org
N-1VariousCan be important for activity, e.g., quorum-sensing inhibition fishersci.nonih.gov fishersci.nonih.gov
C-5Fluoro, MethylCan influence enzyme acceptance and conversion yields uni.lunih.gov uni.lunih.gov
C-4, C-5Bromo, ChloroAffects colorimetric/fluorometric detection properties (specific to BCIP/BCIp4A) wikipedia.orgontosight.ai wikipedia.orgontosight.ai

Impact of Tetraphosphate (B8577671) Moiety Modifications on Enzyme Recognition

This compound is an analog of Ap4A, which features a 5'-5' linked chain of four phosphate (B84403) groups nih.govwikipedia.org. This polyphosphate bridge is central to its recognition and cleavage by various enzymes involved in dinucleoside polyphosphate metabolism. Enzymes such as Ap4A hydrolases (e.g., from Saccharomyces cerevisiae or E. coli) specifically recognize and cleave this tetraphosphate linkage nih.govoup.comoup.comfrontiersin.org.

Studies on phosphonate (B1237965) and phosphorothioate (B77711) analogs of Ap4A have provided significant insights into the importance of the tetraphosphate moiety. For instance, phosphorothioate analogs with modifications at the Pα and Pβ' positions of the phosphate chain demonstrated complete resistance to asymmetrical degradation by Artemia hydrolase, highlighting the crucial role of unmodified phosphate residues for enzyme recognition and nucleophilic attack oup.com. Similarly, phosphonate analogs of Ap4A have been studied as potential substrates or inhibitors of enzymes degrading dinucleoside tetraphosphates, with some showing resistance to phosphodiesterase activity due to P-C-P bridges replacing P-O-P linkages researchgate.netacs.org. The length of the polyphosphate chain in dinucleoside polyphosphates also influences their specificity for different P2Y receptor subtypes nih.gov.

The following table summarizes the impact of modifications to the polyphosphate chain based on studies of Ap4A and related dinucleoside polyphosphates:

Modification TypeLocation on Phosphate ChainObserved Effect on Enzyme Recognition/Activity (Ap4A Analogs)Reference
PhosphorothioatePα, Pβ'Complete resistance to asymmetrical degradation by Artemia hydrolase oup.com oup.com
Phosphonate (P-C-P bridge)Replacing P-O-P linkagesResistance to phosphodiesterase activity researchgate.net researchgate.net
Chain LengthNumber of phosphates (n)Determines P2Y subtype specificity; affects RNA capping efficiency nih.govacs.org nih.govacs.org

Role of Adenosine (B11128) Moiety in Specificity and Catalytic Efficiency

For Ap4A and other dinucleoside polyphosphates, the nucleoside components play a significant role in determining interactions with purinergic receptors (P2Y and P2X receptors) and various enzymes nih.govnih.govnih.gov. For example, adenosine-containing dinucleotides generally show at least minimal activity at P2Y1 receptors nih.gov. Modifications to the adenosine structure, such as changes in the ribose ring or the adenine (B156593) base, can significantly alter receptor selectivity and potency nih.govnih.gov. While this compound is primarily a chromogenic substrate for Ap4A catabolic enzymes and alkaline phosphatase, the adenosine moiety's structural integrity and electronic properties are essential for its proper fit within the enzyme's active site, enabling efficient dephosphorylation and subsequent color development.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that seeks to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities csic.esoup.com. This approach allows for the prediction of the activity of new, untested compounds and guides the design of more potent and selective molecules csic.esnih.gov. QSAR models typically correlate molecular properties (e.g., lipophilicity, electronic effects, steric effects) with observed biological responses oup.com.

Molecular Descriptors : Calculation of various physicochemical descriptors for each analog, including steric, electronic, and hydrophobic parameters.

Statistical Modeling : Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Comparative Molecular Field Analysis (CoMFA) to build predictive models mitoproteome.orgontosight.ainih.gov.

Validation : Rigorous validation of the models using cross-validation techniques and external test sets to ensure their predictive power mitoproteome.orgontosight.ainih.gov.

A QSAR approach for this compound analogs could provide quantitative insights into the optimal structural features for enhanced enzyme recognition, catalytic efficiency, or even altered chromogenic properties, thereby facilitating the rational design of improved diagnostic tools or biochemical probes.

Advanced Analytical Methodologies for Bcip4a Characterization

Spectroscopic Techniques for Product Detection

The detection of products resulting from the enzymatic cleavage of BCIp4A heavily relies on its nature as a chromogenic substrate. Upon enzymatic action that cleaves the phosphate (B84403) chain, this compound is ultimately converted into a product that is intensely colored, allowing for its quantification using spectrophotometry.

The principle behind the use of this compound in assays is its conversion to an indigo (B80030) dye. The enzymatic cleavage of the tetraphosphate (B8577671) group, often in a coupled reaction with an enzyme like alkaline phosphatase, releases 5-bromo-4-chloro-3-indolyl phosphate. This intermediate is then hydrolyzed, and subsequent oxidation leads to the formation of a dimeric indigo dye, which is intensely colored and can be detected visually and quantified by measuring its absorbance at a specific wavelength. While the exact absorbance maximum can vary with solvent conditions, indigo dyes typically show strong absorbance in the visible region of the electromagnetic spectrum.

The general approach for utilizing this compound as a chromogenic substrate in a spectroscopic assay is outlined below:

StepDescriptionPurpose
1. Assay Setup The assay mixture is prepared containing this compound, the enzyme of interest (or a coupled enzyme system), and a suitable buffer.To initiate the enzymatic reaction under controlled conditions.
2. Enzymatic Reaction The enzyme catalyzes the hydrolysis of this compound, leading to the release of the indolyl moiety.To generate the chromogenic precursor.
3. Chromophore Development The released 5-bromo-4-chloro-indoxyl undergoes oxidation to form the colored indigo dye.To produce a detectable colored product.
4. Spectrophotometric Measurement The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the indigo dye.To quantify the amount of product formed, which is proportional to the enzyme activity.

This method provides a continuous or endpoint assay for enzymes that can directly or indirectly lead to the cleavage of the phosphate group from the indolyl moiety of this compound.

Chromatographic Separations in this compound Metabolism Studies

Chromatographic techniques are indispensable for the separation and analysis of this compound and its metabolites from complex biological mixtures. Ion-exchange chromatography and high-performance liquid chromatography (HPLC) are particularly relevant in this context.

Ion-Exchange Chromatography

DEAE-Sephacel, a weak anion-exchange chromatography medium, has been utilized for the purification of this compound. This method separates molecules based on their net surface charge. The negatively charged phosphate groups of this compound interact with the positively charged diethylaminoethyl (DEAE) functional groups of the stationary phase. Elution is typically achieved by increasing the salt concentration or altering the pH of the mobile phase, which disrupts the electrostatic interactions.

Table of DEAE-Sephacel Properties:

PropertyDescription
Type of Ion Exchanger Weak anion exchanger
Functional Group Diethylaminoethyl (DEAE)
Bead Structure Beaded cellulose
pH Working Range 2–9
Chemical Stability Stable in commonly used aqueous buffers, 1.0 M NaOH, 8 M Urea, and various organic solvents.

This data is based on the general characteristics of DEAE-Sephacel and not on a specific study involving this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the detailed analysis of this compound metabolism. It offers high resolution and sensitivity for separating the parent compound from its various metabolic products. While specific HPLC methods for this compound are not detailed in the provided search results, the general principles of metabolite profiling using HPLC are applicable. A typical HPLC system for such studies would involve a reversed-phase column, where separation is based on the hydrophobicity of the analytes. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would likely be employed to resolve compounds with a wide range of polarities. Detection could be achieved using a diode-array detector (DAD) to obtain spectral information for peak identification or a mass spectrometer (MS) for definitive structural elucidation and enhanced sensitivity.

The application of HPLC can provide quantitative data on the rate of this compound metabolism and the formation of different metabolic products over time.

Enzymatic Assay Development and Optimization for this compound

The use of this compound as a substrate in enzymatic assays requires careful development and optimization to ensure accurate and reproducible results. This compound is an analog of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) and can serve as a chromogenic substrate for enzymes that catabolize Ap4A, often in an alkaline phosphatase-coupled assay cytivalifesciences.com.

The development of a robust enzymatic assay for this compound involves several key steps:

Selection of Assay Conditions: This includes choosing an appropriate buffer system with a pH that is optimal for the enzyme's activity and stability. The ionic strength of the buffer should also be considered.

Determination of Substrate Concentration: The concentration of this compound should be optimized. For determining the Michaelis-Menten constant (Km), a range of substrate concentrations around the expected Km value should be tested. For routine enzyme activity measurements, the substrate concentration is often set at a saturating level (typically 5-10 times the Km) to ensure the reaction rate is proportional to the enzyme concentration.

Enzyme Concentration and Reaction Time: The amount of enzyme used should result in a linear reaction rate over a defined period. This is crucial for obtaining accurate initial velocity measurements.

Assay Validation: The optimized assay should be validated for its linearity, precision, and accuracy.

Table of Key Parameters in Enzymatic Assay Optimization:

ParameterImportanceConsiderations
pH Enzyme activity is highly dependent on pH.The optimal pH for the enzyme of interest should be determined and maintained with a suitable buffer.
Temperature Reaction rates increase with temperature up to an optimum, beyond which the enzyme denatures.Assays should be performed at a constant, controlled temperature.
Substrate Concentration ([S]) Affects the rate of the enzymatic reaction.Should be optimized based on the Km of the enzyme for this compound.
Enzyme Concentration ([E]) The reaction rate is directly proportional to the enzyme concentration under saturating substrate conditions.Should be adjusted to ensure the reaction is in the linear range over the desired time course.
Cofactors/Inhibitors The presence of necessary cofactors or potential inhibitors can significantly affect enzyme activity.The assay buffer should be supplemented with any required cofactors, and potential sources of inhibition should be identified and controlled.

By systematically optimizing these parameters, a reliable and sensitive enzymatic assay can be developed for studying enzymes that metabolize this compound.

Computational and in Silico Approaches in Bcip4a Research

Molecular Docking and Binding Affinity Predictions for Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as BCIp4A) when bound to a protein (e.g., an enzyme) to form a stable complex nih.gov. This method aims to predict the binding mode or "pose" of the ligand within the protein's active site and to estimate the strength of the interaction, known as binding affinity nih.gov.

For this compound, molecular docking simulations could be employed to:

Elucidate Binding Modes : Predict how this compound interacts with the active sites of Ap4A catabolic enzymes, such as Ap4A phosphorylase I. This would involve identifying key residues in the enzyme that form hydrogen bonds, hydrophobic interactions, or other contacts with this compound.

Predict Binding Affinity : Estimate the binding affinity of this compound to its target enzymes. Computational models, including those based on machine learning and deep learning, are increasingly used for this purpose, predicting continuous binding affinity values. Such predictions could offer quantitative insights into why this compound functions effectively as a substrate for certain enzymes.

Guide Analog Design : By understanding the critical interactions, researchers could design novel this compound analogs with altered chromogenic properties, improved substrate specificity, or even inhibitory capabilities, prior to costly chemical synthesis and experimental validation.

Table 1: Potential Molecular Docking Parameters for this compound-Enzyme Interactions

ParameterDescriptionPotential Application to this compound Research
Binding Pose Spatial orientation and conformation of this compound within the enzyme's active site. nih.govIdentifying the precise manner in which this compound fits into Ap4A phosphorylase I, revealing critical contact points.
Binding Energy (ΔG) Quantitative measure of the strength of the interaction.Estimating the thermodynamic favorability of this compound binding to catabolic enzymes, comparing it to natural substrates like Ap4A.
Interacting Residues Specific amino acids in the enzyme that form bonds with this compound.Pinpointing catalytic or recognition residues essential for this compound's chromogenic activity or enzymatic cleavage.
Inhibition Constant (Ki) Predicted concentration required to inhibit half of the enzyme's maximal activity.If this compound or its analogs were to act as inhibitors, this would predict their potency against Ap4A catabolic enzymes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time-dependent behavior of molecular systems at an atomic level. For this compound research, MD simulations could offer dynamic insights beyond static docking poses:

Conformational Flexibility : Investigate the inherent flexibility and conformational changes of this compound in solution and when bound to its target enzymes. Understanding how this compound's structure fluctuates could reveal insights into its substrate recognition and catalytic turnover.

Induced Fit Mechanisms : Analyze how the enzyme's active site adapts to this compound binding (induced fit) and how this compound itself might undergo conformational adjustments upon interaction. This dynamic perspective is crucial for understanding enzyme catalysis.

Water Molecule Interactions : Study the role of explicit water molecules in the binding process and their influence on the stability and dynamics of the this compound-enzyme complex.

Stability of Complexes : Assess the stability of the this compound-enzyme complex over time, which can be critical for understanding the efficiency of the enzymatic reaction.

Predictive Modeling for Structure-Function Relationships

Predictive modeling leverages statistical algorithms and machine learning techniques to forecast future outcomes based on historical data. In the context of this compound, this approach could be utilized to establish quantitative structure-function relationships (QSFR):

Quantitative Structure-Activity Relationship (QSAR) : Develop QSAR models that correlate specific structural features of this compound and its potential analogs with their observed chromogenic activity or enzymatic cleavage rates. By analyzing a dataset of this compound derivatives and their experimental activities, a model could predict the activity of new, unsynthesized compounds.

Enzyme Specificity Prediction : Build models to predict the specificity of this compound or its analogs towards different Ap4A catabolic enzymes or even other phosphatases, based on their structural characteristics.

Optimizing Chromogenic Properties : Predictive models could help in designing this compound derivatives with enhanced chromogenic output or altered spectral properties, by identifying the structural modifications that lead to desired changes in the dephosphorylated product.

Bioinformatics Approaches for Gene and Enzyme Characterization

Bioinformatics involves the application of computational tools to analyze large biological datasets, including genetic and protein sequence information. For this compound research, bioinformatics approaches can play a crucial role in:

Identification of Novel Enzymes : Utilize sequence homology and motif searches to identify new Ap4A catabolic enzymes or related phosphatases in various organisms that might interact with this compound. This could involve mining genomic and metagenomic databases for genes encoding enzymes with sequence similarity to known Ap4A hydrolases or alkaline phosphatases.

Gene Characterization : Analyze the genetic context of identified enzyme genes, including promoter regions, regulatory elements, and operon structures, to understand their expression patterns and potential regulatory mechanisms.

Evolutionary Analysis : Perform phylogenetic analysis of Ap4A catabolic enzymes across different species to understand their evolutionary relationships and how their substrate specificities, including for analogs like this compound, may have evolved.

Functional Annotation : Predict the specific catalytic functions (e.g., EC numbers) of uncharacterized enzymes that might interact with this compound, leveraging deep learning models trained on enzyme sequence data.

Compound and Enzyme PubChem CIDs

NamePubChem CID / CAS Number / EC Number
This compound (5-bromo-4-chloro-3-indolyl tetraphospho-5'-adenosine)CAS: 148778-60-3 (No direct PubChem CID found)
Ap4A (Diadenosine 5',5'''-P1,P4-tetraphosphate)21706
ATP (Adenosine Triphosphate)5957
BCIP (5-bromo-4-chloro-3-indolyl phosphate)65409
Alkaline Phosphatase18985873
Ap4A phosphorylase IEC 3.6.1.17

Future Directions and Emerging Research Avenues for Bcip4a

Development of Novel Chromogenic and Fluorogenic Probes

BCIp4A's inherent chromogenic nature, where its indole (B1671886) ring substituents influence its colorimetric and fluorometric detection properties, provides a strong foundation for the rational design of novel probes. github.io Future efforts will focus on chemically modifying this compound to tune its spectral characteristics, such as excitation and emission wavelengths, quantum yield, and photostability. This could involve altering the halogen substituents on the indole ring, introducing additional fluorophores, or modifying the linker region to the adenosine (B11128) moiety. The goal is to create probes with enhanced sensitivity and specificity for various enzymatic activities.

A key area of development involves creating "turn-on" probes, where the compound exhibits minimal fluorescence in its intact state but becomes highly fluorescent upon enzymatic cleavage or interaction with a specific target. Such probes would significantly reduce background noise, enabling more precise detection in complex biological samples and facilitating real-time monitoring of enzymatic reactions in living cells or in vivo. These advanced probes could find applications in:

Enhanced Cellular Imaging: Visualizing specific enzyme activities or metabolic pathways with higher resolution and less interference.

Multiplexed Assays: Developing probes with distinct spectral signatures to simultaneously detect multiple enzymatic targets or cellular events.

Advanced Diagnostics: Creating highly sensitive and rapid diagnostic tools for detecting disease biomarkers or pathogens based on specific enzymatic signatures.

Table 1: Potential Modifications and Applications for Novel this compound-based Probes

Modification StrategyTargeted Property/BenefitExample Application
Altering Indole SubstituentsTuned absorption/emission wavelengths, enhanced quantum yieldMulti-color imaging, improved signal-to-noise ratio
Incorporating FRET pairs"Turn-on" fluorogenic response, reduced backgroundReal-time enzyme activity monitoring in live cells
Modifying Phosphate (B84403) LinkageSpecificity for different phosphohydrolasesDetection of novel phosphatase activities
Conjugation to Biotin/AntibodiesTargeted delivery, affinity-based detectionImmunofluorescence, protein localization studies

Exploration of this compound Analogs in Uncharacterized Enzymatic Systems

As an analog of Ap4A and a known substrate for Ap4A catabolic enzymes, this compound serves as an excellent starting point for investigating a broader spectrum of enzymatic systems. nih.govnih.gov The future will involve synthesizing a diverse library of this compound analogs, systematically varying components such as the nucleoside (e.g., substituting adenosine with guanosine, uridine, or cytidine), the number and arrangement of phosphate groups, and the indole moiety. These structural variations aim to broaden the substrate specificity of the analogs, allowing them to interact with and report on the activity of previously uncharacterized enzymes.

The exploration of these analogs will be crucial for:

Discovering Novel Enzyme Activities: Identifying enzymes that interact with polyphosphate nucleosides or their derivatives, potentially revealing new metabolic pathways or regulatory mechanisms.

Elucidating Enzyme Mechanisms: Using this compound analogs as mechanistic probes to understand the active site architecture and catalytic mechanisms of enzymes, particularly those involved in nucleotide metabolism, signal transduction, or stress responses.

Target Identification: Employing this compound analogs as reporter substrates to identify and validate novel enzymatic targets implicated in various physiological or pathological processes. This approach leverages the ability of these analogs to generate a detectable signal upon enzymatic transformation.

Integration with High-Throughput Screening Platforms for Mechanistic Discovery

This compound has already demonstrated its utility in screening genomic or cDNA libraries for genes encoding Ap4A catabolic enzymes. nih.gov This established capability makes it highly amenable to integration with modern high-throughput screening (HTS) platforms. Future research will focus on developing and optimizing this compound-based assays for automated HTS, enabling the rapid and efficient discovery of enzyme inhibitors, activators, or modulators.

HTS platforms, equipped with advanced liquid handling robotics and diverse detection modalities (e.g., absorbance, fluorescence, luminescence), are ideal for screening vast chemical libraries against specific enzymatic targets. The chromogenic and fluorogenic properties of this compound make it particularly suitable for these readouts. This integration will facilitate:

Accelerated Drug Discovery: Identifying lead compounds that modulate the activity of enzymes, including those involved in critical disease pathways.

Mechanistic Elucidation: Rapidly characterizing the kinetic parameters and inhibition profiles of newly identified compounds, providing insights into their mode of action.

Functional Genomics: Screening gene overexpression or knockdown libraries to identify genes that influence specific enzymatic activities, thereby uncovering new biological functions.

Table 2: Advantages of this compound in High-Throughput Screening

Feature of this compoundAdvantage in HTS
Chromogenic/Fluorogenic PropertyDirect optical readout, compatible with plate readers
Enzyme SubstrateEnables detection of enzyme activity/inhibition
Analog of Natural Metabolite (Ap4A)Relevance to biological pathways, potential for physiological insights
Chemical ModifiabilityAllows for assay optimization and target specificity tuning

Potential for this compound in Advanced Biotechnological Tools

Beyond its direct application in enzyme assays and screening, this compound holds significant potential in the development of advanced biotechnological tools. Its ability to generate a detectable signal in response to enzymatic activity can be leveraged in various innovative ways.

Biosensor Development: this compound could be incorporated into novel biosensors for real-time detection of specific enzymes or metabolites in diverse matrices, such as clinical samples, environmental water, or food products. This could lead to rapid, portable diagnostic devices or environmental monitoring systems.

Synthetic Biology and Metabolic Engineering: In synthetic biology, this compound could serve as a reporter molecule within engineered genetic circuits. Its chromogenic or fluorogenic output could provide visual or quantifiable feedback on the successful expression of a gene, the activation of a pathway, or the efficiency of a metabolic process within a cell or organism.

Advanced Imaging Techniques: Coupled with advanced microscopy techniques, this compound (and its enhanced fluorogenic derivatives) could contribute to super-resolution imaging or in vivo imaging, allowing for a deeper understanding of cellular dynamics and molecular interactions in living systems.

Bioremediation and Environmental Applications: While speculative, the principles of this compound's enzymatic cleavage could potentially be explored in the context of bioremediation, where enzymatic reactions are used to break down pollutants. If enzymes that degrade specific environmental contaminants could be linked to this compound-like reporter systems, it might offer a way to monitor the efficiency of such processes.

These future directions underscore this compound's evolving role from a specialized laboratory reagent to a foundational component in a new generation of biotechnological innovations.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Bcip4A?

Methodological guidance:

  • Follow detailed experimental procedures as outlined in chemistry journals, ensuring reproducibility by documenting reagent purity, reaction conditions (temperature, pH, solvent systems), and instrumentation (e.g., NMR, HPLC). Include validation steps such as spectral comparisons with literature data .
  • For novel compounds, provide crystallographic data or mass spectrometry results to confirm structural identity .

Q. Which techniques are recommended for assessing this compound’s biochemical activity in vitro?

Methodological guidance:

  • Use dose-response assays (e.g., enzyme inhibition kinetics) with controls for non-specific binding. Validate results via triplicate trials and statistical analysis (e.g., ANOVA) to account for variability .
  • Reference established protocols from analogous compounds to optimize buffer conditions and substrate concentrations .

Q. How should researchers design initial experiments to evaluate this compound’s stability under physiological conditions?

Methodological guidance:

  • Conduct accelerated degradation studies (e.g., varying temperature, light exposure) and monitor degradation products via LC-MS. Include stability thresholds aligned with regulatory guidelines for biological compounds .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Methodological guidance:

  • Apply triangulation: Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity, cellular assays for functional impact). Re-examine experimental variables (e.g., cell line selection, assay timepoints) that may introduce bias .
  • Conduct meta-analyses of published data to identify methodological inconsistencies or contextual factors (e.g., pH-dependent activity) .

Q. What strategies optimize experimental design for studying this compound in heterogeneous biological systems?

Methodological guidance:

  • Use factorial design to test interactions between variables (e.g., co-administered drugs, metabolic enzymes). Employ computational modeling (e.g., molecular docking) to prioritize high-probability targets before wet-lab validation .
  • Ensure ethical compliance by pre-registering animal or human tissue studies and defining endpoints to minimize unnecessary replication .

Q. How should researchers address reproducibility challenges when testing this compound across different model organisms?

Methodological guidance:

  • Standardize protocols for interspecies comparisons (e.g., dose scaling based on metabolic rates). Report species-specific confounding factors (e.g., immune responses) in supplementary materials .

Q. What statistical methods are most robust for validating this compound’s efficacy in preclinical trials?

Methodological guidance:

  • Apply Bayesian statistics to handle small sample sizes or non-normal data distributions. Use sensitivity analyses to assess robustness against outliers .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic potential?

Methodological guidance:

  • Integrate pharmacokinetic data (e.g., bioavailability) with pharmacodynamic models to predict in vivo efficacy. Collaborate with material scientists to optimize delivery systems (e.g., nanoparticles) .

Ethical and Methodological Compliance

Q. What ethical considerations are critical when conducting this compound research involving human-derived samples?

Methodological guidance:

  • Obtain informed consent for biospecimen use and anonymize data per GDPR/HIPAA. Include ethics committee approval details and conflict-of-interest declarations in manuscripts .

Q. How should researchers document methodological deviations or unexpected results in this compound studies?

Methodological guidance:

  • Maintain a lab notebook with timestamped entries. Report deviations transparently in the "Results" or "Discussion" sections, discussing their impact on conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.